molecular formula C9H17NO3 B11908316 (R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate

(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate

Cat. No.: B11908316
M. Wt: 187.24 g/mol
InChI Key: FXXHXMXRVSVHQK-SSDOTTSWSA-N
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Description

Preparation Methods

The synthesis of ®-tert-Butyl (tetrahydrofuran-3-yl)carbamate typically involves the reaction of ®-3-hydroxytetrahydrofuran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:

(R)-3-Hydroxytetrahydrofuran+tert-Butyl chloroformate(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate\text{(R)-3-Hydroxytetrahydrofuran} + \text{tert-Butyl chloroformate} \rightarrow \text{(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate} (R)-3-Hydroxytetrahydrofuran+tert-Butyl chloroformate→(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

®-tert-Butyl (tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-tert-Butyl (tetrahydrofuran-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (tetrahydrofuran-3-yl)carbamate involves its hydrolysis to release the active tetrahydrofuran-3-yl carbamic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released carbamic acid can then interact with molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

®-tert-Butyl (tetrahydrofuran-3-yl)carbamate can be compared with other carbamate derivatives, such as:

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-[(3R)-oxolan-3-yl]carbamate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1

InChI Key

FXXHXMXRVSVHQK-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1

Origin of Product

United States

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